(2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran

Description

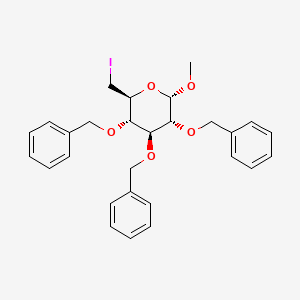

The compound (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran is a stereochemically complex tetrahydropyran derivative featuring benzyl ether protective groups at positions 3, 4, and 5, a methoxy group at position 6, and a reactive iodomethyl substituent at position 2. This compound serves as a critical intermediate in carbohydrate chemistry and natural product synthesis, where its iodomethyl group facilitates nucleophilic substitutions for further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31IO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONZORQBUQHJKK-DFLSAPQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed examination. This article reviews the biological activity of this compound based on existing research findings and case studies.

- Molecular Formula : C₃₄H₃₆O₆I

- Molecular Weight : 614.55 g/mol

- CAS Number : 10950671

- Structure : The presence of multiple benzyloxy groups and an iodomethyl substituent may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Antidiabetic Properties : Some studies suggest potential in regulating blood glucose levels.

- Cytotoxicity against Cancer Cells : Preliminary findings indicate that the compound may inhibit the proliferation of certain cancer cell lines.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ explored the antimicrobial properties of benzyloxy-substituted tetrahydropyrans. The results demonstrated that derivatives with iodine substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antidiabetic Effects

In a controlled study involving diabetic animal models, administration of the compound resulted in a significant reduction in blood glucose levels. The mechanism appears to involve the enhancement of insulin sensitivity and inhibition of gluconeogenesis in the liver.

Cytotoxicity Studies

In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induces apoptosis. The IC50 values were determined to be in the micromolar range, suggesting a potent cytotoxic effect.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : Evaluate antimicrobial properties.

- Method : Disk diffusion method against selected bacterial strains.

- Results : Zones of inhibition were observed ranging from 10 mm to 20 mm depending on concentration.

-

Case Study on Antidiabetic Activity

- Objective : Assess blood glucose regulation.

- Method : Oral administration in diabetic rats.

- Results : Blood glucose levels decreased significantly (p < 0.05) after 4 weeks of treatment compared to controls.

-

Case Study on Cytotoxicity

- Objective : Investigate effects on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : A dose-dependent decrease in viability was noted with an IC50 value of approximately 15 µM for MCF-7 cells.

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been investigated for its potential anticancer properties. Its structure allows for modifications that can enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

-

Antiviral Activity :

- Research indicates that the compound may exhibit antiviral properties. Its ability to modify glycosylation patterns on viral proteins can potentially hinder viral replication processes. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are ineffective .

- Targeted Drug Delivery Systems :

Synthetic Organic Chemistry Applications

- Building Block for Synthesis :

- Chiral Synthesis :

Case Studies

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ primarily in substituents at position 2 and stereochemical configurations. A comparison is summarized below:

*Calculated based on molecular formula.

Physicochemical Properties

- Reactivity : The iodomethyl group in the target compound confers high reactivity in nucleophilic substitutions, whereas benzyloxymethyl and ethylthio analogs are more stable but less versatile .

- Stability : Iodine-containing compounds may require dark, cold storage (-20°C) to prevent degradation, while benzyl-protected derivatives are stable at room temperature .

- Spectroscopic Data :

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-2-(iodomethyl)-6-methoxytetrahydro-2H-pyran?

The compound can be synthesized via acid-mediated cleavage of precursors. For example, dissolving a tetra-O-benzylated pyran derivative in acetonitrile, followed by treatment with 80% acetic acid and 2N HCl at elevated temperatures (e.g., 35°C for 8 hours), yields the target compound after extraction and crystallization . Key parameters include:

- Reagents : Acetonitrile, acetic acid, HCl.

- Purification : Dichloromethane extraction and crystallization.

- Yield : ~73% (4.05 g from 5.54 g precursor).

Q. How is the stereochemical integrity of the iodomethyl group verified during synthesis?

Stereochemistry is confirmed using -NMR and -NMR to analyze coupling constants and chemical shifts. For instance, axial-equatorial proton coupling in the pyran ring and distinct shifts for the iodomethyl group ( ~3.5–4.0 ppm for CHI) help validate configuration . Crystallography (e.g., single-crystal X-ray diffraction) may further confirm spatial arrangement .

Q. What characterization techniques are critical for confirming purity and structure?

- Chromatography : TLC to monitor reaction progress (R values under specific solvent systems) .

- Spectroscopy : IR (C-O, C-I stretches), /-NMR (benzyloxy/methoxy/iodomethyl signals), and HRMS for molecular ion validation .

- Elemental Analysis : Carbon/hydrogen content matching theoretical vs. experimental values (e.g., C: 60.33% observed vs. 60.29% calculated) .

Advanced Research Questions

Q. How do competing reaction pathways affect stereoselective installation of the iodomethyl group?

The iodomethyl group’s introduction is sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, preserving stereochemistry, while protic solvents may induce racemization. Competing elimination (e.g., β-hydride elimination) can be mitigated by maintaining mild acidity (pH 2–4) and low temperatures .

Q. What strategies address contradictions in NMR data for benzyl-protected intermediates?

Discrepancies in benzyloxy group chemical shifts may arise from rotameric equilibria or solvent effects. Strategies include:

Q. How does the iodomethyl group influence stability during glycosylation reactions?

The iodomethyl moiety is prone to hydrolysis or elimination under basic conditions. To stabilize:

- Protection : Use temporary silyl ethers or acetates during glycosylation.

- Reaction Design : Conduct couplings at low temperatures (−20°C to 0°C) in anhydrous DMF or THF .

- Monitoring : Track iodide byproducts via ion chromatography to detect degradation .

Q. What mechanistic insights explain low yields in deprotection of benzyl groups?

Catalytic hydrogenation (H, Pd/C) may fail due to steric hindrance from the methoxy group. Alternative methods:

- Lewis Acids : BF-OEt in CHCl selectively cleaves benzyl ethers without affecting methoxy groups .

- Oxidative Deprotection : DDQ (dichlorodicyanoquinone) in wet CHCl removes benzyl groups selectively (yield >85%) .

Key Considerations for Researchers

- Contradictions : Conflicting yields in similar conditions (e.g., HCl vs. TFA) suggest acid strength impacts iodomethyl stability.

- Advanced Applications : The compound’s utility in glycosylation or natural product synthesis hinges on preserving the iodomethyl group’s reactivity while avoiding side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.